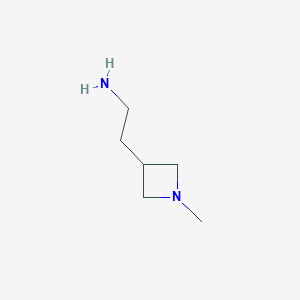

2-(1-Methylazetidin-3-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylazetidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSQGWLRGUDBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol, this document outlines two plausible and robust synthetic pathways, grounded in established chemical principles and supported by analogous transformations found in the peer-reviewed literature. Furthermore, a detailed protocol for the most viable synthetic route is presented, along with a complete guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities incorporating the azetidine scaffold.

Introduction: The Significance of the Azetidine Moiety

Azetidines are four-membered heterocyclic saturated rings containing a nitrogen atom.[1] This strained ring system is of significant interest in medicinal chemistry as it can impart unique physicochemical properties to a molecule, such as improved metabolic stability, aqueous solubility, and three-dimensional character, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[2] The azetidine moiety is found in a number of biologically active compounds and approved drugs.[3] The target molecule, this compound (CAS No: 1542210-23-0, Molecular Formula: C₆H₁₄N₂, Molecular Weight: 114.19), is a bifunctional building block featuring a primary amine and a tertiary amine incorporated within the azetidine ring.[4] This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of drug discovery.

Proposed Synthetic Pathways

Given the absence of a direct, published synthesis for this compound, two logical synthetic routes are proposed, starting from readily available or synthetically accessible precursors.

Pathway A: Horner-Wadsworth-Emmons Approach

This pathway commences with a protected azetidin-3-one and utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain. Subsequent functional group transformations lead to the desired product. The HWE reaction is a reliable method for the formation of alkenes from carbonyl compounds.[5]

Diagram 1: Proposed Horner-Wadsworth-Emmons synthetic pathway.

Pathway B: Nitrile Homologation Approach

This pathway begins with a protected 3-hydroxyazetidine, a commercially available starting material. The hydroxyl group is converted into a suitable leaving group, followed by nucleophilic substitution with a cyanide source to introduce the required two-carbon chain as a nitrile. The nitrile is then reduced to the primary amine, followed by N-methylation of the azetidine nitrogen. This approach is often more direct for carbon-carbon bond formation at the 3-position of the azetidine ring.[6]

Diagram 2: Proposed Nitrile Homologation synthetic pathway.

Detailed Experimental Protocol (Pathway B)

Pathway B is selected for a detailed protocol due to its efficiency and the robust nature of the chemical transformations involved.

Step 1: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate

-

Rationale: The conversion of the hydroxyl group into a mesylate is a standard procedure to create a good leaving group for subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[6]

-

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

-

Rationale: The mesylate is displaced by a cyanide anion in a classic SN2 reaction to form the desired carbon-carbon bond. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.

-

Procedure:

-

Dissolve the crude mesylate from the previous step (1.0 eq.) in DMF.

-

Add sodium cyanide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired nitrile.

-

Step 3: Synthesis of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate

-

Rationale: The nitrile is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8]

-

Procedure:

-

To a suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile (1.0 eq.) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine, which may be used directly in the next step.

-

Step 4: Synthesis of 2-(Azetidin-3-yl)ethan-1-amine

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.

-

Procedure:

-

Dissolve the crude Boc-protected amine (1.0 eq.) in DCM.

-

Add TFA (5-10 eq.) and stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product.

-

Filter the solid and wash with diethyl ether. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like DCM.

-

Step 5: Synthesis of this compound

-

Rationale: The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[9]

-

Procedure:

-

To a solution of 2-(azetidin-3-yl)ethan-1-amine (1.0 eq.) in formic acid (5.0 eq.), add aqueous formaldehyde (37 wt. %, 3.0 eq.).

-

Heat the reaction mixture to 100 °C for 2-4 hours.

-

Cool the reaction to room temperature and basify with aqueous NaOH solution.

-

Extract the product with DCM or another suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by distillation or column chromatography to yield this compound.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Diagram 3: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

N-CH₃: A singlet around 2.3-2.5 ppm.

-

Azetidine ring protons (CH₂ and CH): A complex multiplet region between 2.5 and 3.5 ppm.

-

-CH₂-CH₂-NH₂: Two multiplets, one for the methylene group adjacent to the azetidine ring and another for the methylene group attached to the primary amine.

-

-NH₂: A broad singlet that can exchange with D₂O, typically in the range of 1.5-3.0 ppm, although its chemical shift is concentration and solvent dependent.[11]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.[12][13]

-

N-CH₃: A signal around 40-45 ppm.

-

Azetidine ring carbons: Signals in the range of 50-65 ppm for the carbons adjacent to the nitrogen, and a signal around 30-35 ppm for the CH carbon.

-

-CH₂-CH₂-NH₂: Two signals for the ethyl chain carbons, one around 35-40 ppm and the other slightly more downfield.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[14]

-

N-H stretch (primary amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.[15]

-

N-H bend (primary amine): A medium to strong band between 1590-1650 cm⁻¹.[14]

-

C-H stretch (aliphatic): Strong bands in the 2800-3000 cm⁻¹ region.

-

C-N stretch: A medium absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 114.19) should be observed.[4]

-

[M+H]⁺: In electrospray ionization (ESI), a prominent peak at m/z = 115.12 is expected.[17]

-

Fragmentation: Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of alkyl radicals.

Summary of Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Singlet (~2.4 ppm, 3H), Multiplets (2.5-3.5 ppm, 7H), Broad Singlet (variable, 2H) |

| ¹³C NMR | Signals around 42 ppm (N-CH₃), 55-60 ppm (Azetidine CH₂), 30-35 ppm (Azetidine CH), 35-40 ppm (Aliphatic CH₂) |

| FTIR (cm⁻¹) | 3300-3500 (N-H stretch), 2800-3000 (C-H stretch), 1590-1650 (N-H bend), 1000-1250 (C-N stretch) |

| MS (ESI+) | m/z = 115.12 [M+H]⁺ |

Conclusion

This technical guide has detailed two plausible synthetic routes for the preparation of this compound, a valuable building block for drug discovery. A comprehensive, step-by-step protocol for the more favorable nitrile homologation pathway has been provided, along with a thorough outline of the necessary analytical techniques for its characterization. The information presented herein is intended to empower researchers to synthesize and validate this compound, thereby facilitating the development of novel chemical entities with potential therapeutic applications.

References

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One. and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

-

Stavrova, E., & Stoyanov, N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149. [Link]

- Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

-

Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 362-363. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved January 19, 2026, from [Link]

-

D'hooghe, M., & De Kimpe, N. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(5), 585-610. [Link]

-

Al-Joboury, A. A. H., & Al-Iraqi, M. A. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-13. [Link]

-

Pfrengle, F., Dekaris, V., Schefzig, L., Zimmer, R., & Reissig, H. U. (2009). Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines. Synlett, 2009(11), 1735-1738. [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Deshmukh, R., Jha, A., & Gupta, J. K. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 42-46. [Link]

-

Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Schepmann, D., et al. (2016). Synthesis and biological evaluation of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands with antiproliferative properties. Archiv der Pharmazie, 349(1), 31-47. [Link]

- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

Glaser, R., Ulmer, L., & Coyle, S. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. The Journal of organic chemistry, 78(3), 1113–1126. [Link]

-

Somei, M., et al. (1984). A One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 22(4), 797-801. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

-

ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea Black.... Retrieved January 19, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved January 19, 2026, from [Link]

-

Chembase. (n.d.). 1-tritylazetidine. Retrieved January 19, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Retrieved January 19, 2026, from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 19, 2026, from [Link]

-

Reddit. (n.d.). Only one nitrile reduced to amine with LiAlH4. Retrieved January 19, 2026, from [Link]

-

Szulc, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(15), 4485. [Link]

-

ResearchGate. (n.d.). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1542210-23-0 - Abovchem [abovchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. PubChemLite - this compound (C6H14N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethan-1-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-Methylazetidin-3-yl)ethan-1-amine, a saturated heterocyclic compound of increasing interest in medicinal chemistry. The azetidine motif is a valuable scaffold in drug discovery, known for imparting favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor selectivity.[1][2] This document details the structural and electronic characteristics of the title compound and offers field-proven, step-by-step methodologies for the experimental determination of its key physicochemical parameters, including pKa, lipophilicity (logP), and aqueous solubility. The causality behind experimental choices is explained, and the guide is structured to serve as a practical resource for researchers aiming to understand and exploit the unique properties of this and similar small molecules in drug design and development.

Introduction: The Strategic Value of the Azetidine Scaffold

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged structure in modern medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, provides a unique conformational rigidity that can enhance binding affinity to biological targets.[3] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability, making it a more tractable scaffold for synthetic elaboration.[3] The incorporation of an azetidine moiety can lead to significant improvements in a molecule's physicochemical profile, including enhanced solubility and metabolic stability, which are critical attributes for successful drug candidates.[1]

This guide focuses on this compound, a compound that combines the benefits of the azetidine ring with a primary amine and an N-methyl group. These features are expected to influence its basicity, polarity, and hydrogen bonding capacity, all of which are pivotal in its interaction with biological systems. Understanding these fundamental properties is the first step in rationally designing novel therapeutics.

Core Physicochemical Properties: A Quantitative Overview

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that while some data is available from commercial suppliers, these are often predicted values. For rigorous drug discovery programs, experimental determination of these parameters is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Predicted pKa | 10.31 ± 0.10 | |

| Predicted Boiling Point | 134.5 ± 8.0 °C | |

| Predicted Density | 0.926 ± 0.06 g/cm³ | |

| Predicted logP | -0.1 | (for azetidine) |

| Appearance | Colorless to light yellow liquid |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the most critical physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For an amine, the pKa of its conjugate acid determines its charge at physiological pH (typically around 7.4), which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.[4]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH). Standardize these solutions.

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength.[5][6]

-

Accurately weigh and dissolve a sample of this compound in deionized water to create a solution with a concentration of approximately 1 mM.[6]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[5][6]

-

Place 20 mL of the 1 mM sample solution into a temperature-controlled titration vessel.[6]

-

Add the 0.15 M KCl solution to maintain a constant ionic strength.[5][6]

-

Acidify the solution to approximately pH 2 with the standardized 0.1 M HCl.[5][6]

-

Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.[5]

-

Continue the titration until the pH reaches approximately 12.[6]

-

Perform a blank titration with a solution containing only water and KCl.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is the pH at the half-equivalence point. Given the two amine groups in the molecule, two pKa values are expected.

-

Caption: Workflows for thermodynamic and kinetic solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the protons of the ethyl chain, and the protons on the azetidine ring. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For similar N-methyl azetidine derivatives, the N-methyl protons typically appear as a singlet in the range of 2.3-2.5 ppm. The azetidine ring protons will likely exhibit complex multiplets due to their diastereotopic nature. [2][7][8]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals are expected for the N-methyl carbon, the two carbons of the ethyl chain, and the three carbons of the azetidine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom. For N-methylazetidine, the N-methyl carbon appears around 45 ppm, and the ring carbons are in the range of 55-60 ppm. [8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For an amine with an odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd mass-to-charge (m/z) ratio, consistent with the nitrogen rule. [9][10]The fragmentation of aliphatic amines is typically dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken. [9][10][11]For this compound, fragmentation is likely to occur at the C-C bond of the ethyl group adjacent to the primary amine and at the bonds of the azetidine ring adjacent to the tertiary amine.

Conclusion

The physicochemical properties of this compound are fundamental to its potential application in drug discovery. This guide has provided a framework for understanding and experimentally determining these critical parameters. The azetidine scaffold continues to be a valuable tool for medicinal chemists, and a thorough characterization of its derivatives is essential for the rational design of new and improved therapeutics. The protocols outlined herein are intended to be robust and adaptable, providing a solid foundation for researchers working with this and related compounds.

References

-

ADME Solubility Assay. BioDuro. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available from: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available from: [Link]

-

Video: Mass Spectrometry of Amines. JoVE. Available from: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Available from: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

Azetidine, N-methyl-. PubChem. Available from: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available from: [Link]

-

Azetidine. PubChem. Available from: [Link]

-

Simple Method for the Estimation of pKa of Amines†. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

-

Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available from: [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. IJCRT.org. Available from: [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org. Available from: [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available from: [Link]

-

Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available from: [Link]

-

Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. rsc.org [rsc.org]

- 8. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-(1-Methylazetidin-3-yl)ethan-1-amine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-(1-methylazetidin-3-yl)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established experimental protocols to facilitate the structural elucidation and analytical characterization of this compound. While experimental data for this specific molecule is not widely available in the public domain, this guide offers a robust framework for its analysis based on data from structurally related compounds and foundational spectroscopic principles.

Introduction: The Significance of this compound

This compound is a small, nitrogen-containing heterocyclic compound. The azetidine ring is a four-membered heterocycle that is a key structural motif in many biologically active molecules and natural products. Its presence can impart unique conformational constraints and physicochemical properties, making it a valuable scaffold in medicinal chemistry. The ethanamine side chain provides a primary amine group, a common site for further chemical modification and a key feature for interacting with biological targets. Accurate structural characterization through techniques like NMR and MS is paramount for its application in research and development.

Predicted Spectroscopic Data and Interpretation

Due to the absence of published experimental spectra for this compound, this section provides predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally analogous compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the geometry of the azetidine ring.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| N-CH₃ | 2.2 - 2.5 | s | 3H | The methyl group on the azetidine nitrogen is expected to be a singlet in the upfield region, typical for N-methyl groups. |

| Azetidine CH₂ (C2, C4) | 2.8 - 3.5 | m | 4H | The methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the C3 proton. Their chemical shift is downfield due to the adjacent nitrogen.[1] |

| Azetidine CH (C3) | 2.5 - 3.0 | m | 1H | The methine proton at C3 is coupled to the adjacent methylene protons of the ring and the ethyl side chain, resulting in a complex multiplet. |

| CH₂ -CH₂-NH₂ (C5) | 1.5 - 1.8 | m | 2H | These methylene protons are adjacent to the C3 methine and the C6 methylene, leading to a multiplet. |

| CH₂-CH₂ -NH₂ (C6) | 2.6 - 2.9 | t | 2H | These protons are adjacent to the primary amine and the C5 methylene group. They are expected to be a triplet due to coupling with the C5 protons. Their chemical shift is influenced by the adjacent nitrogen of the amine.[2][3] |

| NH₂ | 1.0 - 2.5 | br s | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with the solvent.[3][4] |

Causality Behind Experimental Choices for ¹H NMR:

-

Solvent Selection: A deuterated solvent that does not exchange protons with the amine, such as CDCl₃ or DMSO-d₆, is recommended. For observing the NH₂ protons, a non-protic solvent is preferable. The addition of a few drops of D₂O can be used to confirm the NH₂ signal, as the protons will exchange with deuterium, causing the signal to disappear.[3]

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is advantageous for resolving the complex multiplets of the azetidine ring protons.

-

2D NMR Techniques: To unambiguously assign the proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show six distinct signals, one for each carbon in a unique chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C H₃-N (N-Methyl) | 40 - 45 | Typical chemical shift for a methyl group attached to a nitrogen in a cyclic system. |

| Azetidine C H₂ (C2, C4) | 55 - 65 | The carbons of the azetidine ring adjacent to the nitrogen are significantly deshielded.[1] |

| Azetidine C H (C3) | 30 - 40 | The methine carbon of the azetidine ring is expected in this region. |

| C H₂-CH₂-NH₂ (C5) | 35 - 45 | Aliphatic methylene carbon. |

| CH₂-C H₂-NH₂ (C6) | 40 - 50 | The carbon atom directly attached to the primary amine nitrogen is deshielded.[5] |

Causality Behind Experimental Choices for ¹³C NMR:

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

-

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

-

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help in assigning quaternary carbons and confirming the connectivity of the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns dominated by cleavage adjacent to the nitrogen atoms (alpha-cleavage).

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| 114 | [M]⁺ | Molecular ion |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 84 | [M - CH₂NH₂]⁺ | Alpha-cleavage with loss of the aminomethyl radical. This is expected to be a major fragment.[6] |

| 70 | [C₄H₈N]⁺ | Cleavage of the ethylamine side chain at the C3-C5 bond. |

| 57 | [C₃H₇N]⁺ | Fragmentation of the azetidine ring. |

| 44 | [CH₂NH₂]⁺ | Alpha-cleavage resulting in the formation of the aminomethyl cation. This is also expected to be a prominent peak.[6] |

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for this compound.

Causality Behind Experimental Choices for Mass Spectrometry:

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like amines and typically produces a protonated molecular ion [M+H]⁺ (m/z 115).[7] Electron ionization (EI) can also be used and will likely lead to more extensive fragmentation, which can be useful for structural elucidation.

-

Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, MS/MS analysis can be performed. The molecular ion (or protonated molecule) is isolated and then fragmented to produce a daughter ion spectrum, providing direct evidence for the relationship between fragment ions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for this compound.

NMR Spectroscopy Protocol

Workflow Diagram:

Caption: General workflow for NMR analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the signal from the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

-

Correlate the ¹H and ¹³C spectra using the 2D data to complete the structural assignment.

-

Mass Spectrometry Protocol

Workflow Diagram:

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample in a high-purity solvent such as methanol or acetonitrile.

-

For analysis, create a dilute solution (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization method (e.g., 50:50 methanol:water for ESI).

-

For positive ion mode ESI, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to the solvent to promote the formation of [M+H]⁺ ions.[7]

-

-

Instrument Setup and Data Acquisition:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any impurities.[7]

-

Optimize the ionization source parameters, such as capillary voltage, nebulizing gas flow, and source temperature, to maximize the signal of the ion of interest.

-

Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

For MS/MS analysis, set the instrument to isolate the [M+H]⁺ ion (m/z 115) in the first mass analyzer and fragment it by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.

-

-

Data Analysis:

-

Examine the full scan spectrum to identify the protonated molecular ion.

-

Analyze the masses of the fragment ions in the MS or MS/MS spectrum.

-

Propose fragmentation pathways and fragment structures that are consistent with the observed m/z values and the known fragmentation behavior of amines.

-

Conclusion

This technical guide provides a comprehensive framework for the NMR and mass spectrometry analysis of this compound. By leveraging predictive data based on analogous structures and established, detailed experimental protocols, researchers can confidently approach the structural characterization of this and similar molecules. The integration of 1D and 2D NMR techniques with high-resolution mass spectrometry and tandem MS will enable unambiguous structure elucidation, which is a critical step in the advancement of research and development projects involving this chemical entity.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

Kolarovic, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1075. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Retrieved from [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Amines. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. zefsci.com [zefsci.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1-Methylazetidin-3-yl)ethan-1-amine

Introduction

2-(1-Methylazetidin-3-yl)ethan-1-amine is a novel small molecule entity featuring a strained four-membered azetidine ring and a primary amine, functionalities that are of significant interest in medicinal chemistry. The azetidine motif can serve as a bioisostere for other saturated heterocycles, potentially improving physicochemical properties such as solubility and metabolic stability. The primary amine offers a key site for further chemical modification or interaction with biological targets. Understanding the fundamental properties of solubility and stability is paramount for the successful development of any new chemical entity. This guide provides a comprehensive overview of the theoretical considerations and practical experimental approaches for characterizing the solubility and stability of this compound, tailored for researchers and professionals in drug development.

Part 1: Physicochemical Characterization and Solubility Profile

A thorough understanding of a compound's solubility is a critical first step in its development. Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability. This section outlines the predicted properties of this compound and details experimental protocols for robust solubility determination.

Predicted Physicochemical Properties

Publicly available data for this compound is limited, with most properties being computationally predicted. These predictions offer a starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C6H14N2 | Abovchem[1] |

| Molecular Weight | 114.19 g/mol | Abovchem[1] |

| Boiling Point | 134.5 ± 8.0 °C | ChemicalBook[2] |

| Density | 0.926 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa | 10.31 ± 0.10 | ChemicalBook[2] |

The predicted pKa of 10.31 suggests that the primary amine will be protonated at physiological pH, which is expected to enhance its aqueous solubility. The presence of two nitrogen atoms capable of hydrogen bonding with water further supports the likelihood of good aqueous solubility.

Experimental Determination of Aqueous Solubility

To move beyond predictions, experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays should be performed to gain a comprehensive understanding.

1.2.1 Kinetic Solubility Assay (High-Throughput Screening)

This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).

-

Aqueous Dilution: Add 2 µL of each DMSO concentration to 98 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Equilibration: Shake the plate at room temperature for 2 hours.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is the kinetic solubility. Alternatively, centrifuge the plate and analyze the supernatant by HPLC-UV or LC-MS/MS.

1.2.2 Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.

Experimental Protocol:

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Diagram of Solubility Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: Stability Assessment and Degradation Pathway Analysis

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and in vivo performance. This compound possesses two key functional groups that may be susceptible to degradation: the strained azetidine ring and the primary amine.

Theoretical Stability Considerations

-

Azetidine Ring Stability: The four-membered azetidine ring has significant ring strain (approx. 25.4 kcal/mol), making it more reactive than a five-membered pyrrolidine ring but more stable than a three-membered aziridine ring.[3][4] This strain can make the ring susceptible to nucleophilic attack, particularly under acidic conditions where the nitrogen atom is protonated, which can lead to ring-opening.[5][6]

-

Primary Amine Stability: Primary amines are susceptible to several degradation pathways. Oxidation is a common route, potentially forming N-oxides or hydroxylamines.[7][8] They can also undergo deamination, especially in the presence of nitrosating agents. In formulations, primary amines can react with excipients, such as the Maillard reaction with reducing sugars.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7][8][9] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

2.2.1 Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method that can separate the parent compound from all potential degradation products is a prerequisite for forced degradation studies.

Method Development Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry (LC-MS) should be used for peak identification.

2.2.2 Stress Conditions

The following stress conditions are recommended based on ICH guidelines.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]

| Stress Condition | Typical Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Azetidine ring opening |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Limited degradation expected, but should be tested |

| Oxidation | 3% H₂O₂, Room Temp | N-oxidation of the primary and tertiary amines |

| Thermal | 80°C (solid and solution) | General decomposition |

| Photostability | ICH Q1B conditions (UV/Vis light) | Photolytic degradation |

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. A control sample in a neutral solvent (e.g., water or methanol) should be kept at room temperature.

-

Stress Application: Expose the samples to the conditions outlined in the table above. Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before HPLC analysis.

-

Analysis: Analyze all samples by the stability-indicating HPLC method.

-

Mass Balance: Ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradant peaks to ensure all significant degradants are detected.[8]

Diagram of Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The solubility and stability of this compound are critical quality attributes that must be thoroughly characterized to support its development as a potential therapeutic agent. While predicted to have good aqueous solubility due to its basic nature, this must be confirmed experimentally using both kinetic and thermodynamic methods. The compound's stability profile is influenced by the strained azetidine ring and the primary amine. A systematic forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions is essential to identify potential degradation pathways and to develop a validated stability-indicating analytical method. The insights gained from these studies will be invaluable for guiding formulation development, setting appropriate storage conditions, and ensuring the overall quality and safety of any future drug product.

References

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.

- This compound | 1542210-23-0. ChemicalBook.

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

- Forced degradation studies: A critical lens into pharmaceutical stability. Unknown Source.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Oxidative degradation of amines using a closed batch system.

- Azetidine: Basicity and Prepar

- Degradation studies of amines and alkanolamines during sour gas tre

- Degradation of amine-based solvents in CO2 capture process by chemical absorption.

- Oxidative degradation of amine solvents for CO2 capture.

- Forced Degradation Study as per ICH Guidelines: Wh

- Deamination mechanism of primary amines. (Source: Virtual textbook of organic chemistry).. Unknown Source.

- Forced Degradation Studies: Regulatory Considerations and Implement

- This compound - CAS:1542210-23-0. Abovchem.

Sources

- 1. This compound - CAS:1542210-23-0 - Abovchem [abovchem.com]

- 2. This compound | 1542210-23-0 [amp.chemicalbook.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to 2-(1-methylazetidin-3-yl)ethan-1-amine (CAS 1542210-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 2-(1-methylazetidin-3-yl)ethan-1-amine, a versatile building block in medicinal chemistry. The azetidine motif is of significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. This document serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a substituted azetidine derivative. The presence of a primary amine and a tertiary amine within a compact framework makes it a valuable synthon for introducing the azetidine scaffold into larger molecules.

| Property | Value | Source |

| CAS Number | 1542210-23-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C6H14N2 | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not specified, expected to be soluble in water and polar organic solvents | |

| SMILES | CN1CC(C1)CCN | |

| InChI | InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is a specialized building block. However, general synthetic strategies for substituted azetidines often involve multi-step sequences starting from commercially available precursors. A plausible synthetic route could involve the reduction of a corresponding nitrile or the amination of a suitable alcohol derivative.

The reactivity of this compound is primarily dictated by the two amine functionalities. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation. The tertiary amine within the azetidine ring can act as a base or a nucleophile.

Illustrative Synthetic Workflow

Caption: A generalized, hypothetical synthetic pathway for this compound.

Applications in Medicinal Chemistry

The azetidine ring is a "bioisostere" of other common cyclic amines like piperidine and pyrrolidine. Its incorporation into drug candidates can lead to improved pharmacological profiles. The research involving azetidine-containing compounds is focused on enhancing selectivity and pharmacokinetic properties.[2]

Potential therapeutic areas where this building block could be employed include:

-

Oncology: As a component of kinase inhibitors or other targeted therapies.

-

Neuroscience: In the development of ligands for G-protein coupled receptors (GPCRs) or ion channels.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Corrosive. Causes skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. |

| Inhalation | May be harmful if inhaled. May cause respiratory irritation. Use in a well-ventilated area or with a fume hood. |

| Ingestion | Harmful if swallowed. Do not ingest. |

| Flammability | Not classified as flammable, but combustible. Keep away from heat and open flames. |

First Aid Measures:

-

After inhalation: Move to fresh air.

-

After skin contact: Immediately wash with plenty of water.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After swallowing: Rinse mouth. Do NOT induce vomiting.

Storage and Stability

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents and acids.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general procedure for an acylation reaction is provided below as an example of its utility.

General Protocol for N-Acylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acylating agent (e.g., acid chloride, acid anhydride) (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by a suitable method, such as column chromatography.

References

Sources

An In-Depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanamine: A Versatile Building Block in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2-(1-Methylazetidin-3-yl)ethanamine is a substituted azetidine derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. Azetidines, as a class of four-membered nitrogen-containing heterocycles, are increasingly recognized for their unique structural and physicochemical properties. Their inherent ring strain and three-dimensional character can impart favorable pharmacokinetic profiles to drug candidates, including improved solubility, metabolic stability, and receptor binding affinity.[1][2] This guide provides a comprehensive overview of 2-(1-Methylazetidin-3-yl)ethanamine, detailing its identifiers, physicochemical properties, synthetic approaches, and its emerging role as a valuable building block in the design of novel therapeutics.

Core Identifiers and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for researchers. The following table summarizes the key identifiers and physicochemical properties of 2-(1-Methylazetidin-3-yl)ethanamine.

| Identifier/Property | Value | Source |

| IUPAC Name | 2-(1-methylazetidin-3-yl)ethan-1-amine | N/A |

| Synonyms | 3-Azetidineethanamine, 1-methyl- | N/A |

| CAS Number | 1542210-23-0 | [3] |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| Predicted LogP | -0.3 | [4] |

| Appearance | Colorless to light yellow liquid (predicted) | N/A |

| Boiling Point | 134.5 ± 8.0 °C (predicted) | N/A |

| Density | 0.926 ± 0.06 g/cm³ (predicted) | N/A |

| pKa | 10.31 ± 0.10 (predicted) | N/A |

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2] The inclusion of an azetidine ring can significantly alter the properties of a molecule compared to more common cyclic amines like pyrrolidine or piperidine. The increased ring strain of the four-membered ring influences bond angles and electronic distribution, which can lead to unique interactions with protein targets.[4]

Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic relevance. For instance, azelnidipine, a calcium channel blocker, and baricitinib, a Janus kinase inhibitor, both feature an azetidine ring which contributes to their efficacy and pharmacokinetic profiles.[2] The utility of azetidines extends to their use as building blocks for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates.[1]

Synthetic Strategies

Two potential retrosynthetic pathways are outlined below:

Caption: Retrosynthetic analysis of 2-(1-Methylazetidin-3-yl)ethanamine.

Pathway 1: N-Methylation of a Precursor

This approach involves the synthesis of the unmethylated azetidine precursor, 2-(azetidin-3-yl)ethanamine, followed by methylation of the ring nitrogen.

Step 1: Synthesis of a Protected 3-(2-Aminoethyl)azetidine Derivative

A common strategy for the synthesis of 3-substituted azetidines involves the use of a protected azetidine starting material, such as N-Boc-azetidin-3-one. This can be converted to an intermediate like tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, which can then be reduced to the corresponding amine.

Step 2: N-Methylation

The secondary amine on the azetidine ring of 2-(azetidin-3-yl)ethanamine (or a protected version) can be methylated using various established methods. A common and effective method is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct alkylation with a methylating agent such as methyl iodide can be employed, though this may require careful control of reaction conditions to avoid over-alkylation.[5]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Azetidine Compounds

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the myriad of saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has unequivocally emerged as a "privileged" structure. Its ascent from a synthetic curiosity to a cornerstone of drug design is rooted in its unique structural and physical properties. The inherent ring strain and conformational rigidity of the azetidine moiety allow for precise, three-dimensional positioning of substituents, which can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[1]

This sp³-rich character is highly sought after in modern drug discovery as it often leads to improved solubility, metabolic stability, and overall pharmacokinetic profiles compared to flatter, aromatic systems.[1] The tangible success of this scaffold is evidenced by its incorporation into several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, where the azetidine motif is critical for optimizing metabolic stability and receptor selectivity.[1] Azetidine derivatives have demonstrated a vast pharmacological potential, with activities ranging from antibacterial and anticancer to potent modulators of the central nervous system.[1][2][3]

This guide, written from the perspective of a seasoned application scientist, eschews a simple recitation of protocols. Instead, it provides an in-depth exploration of the strategic and logical framework for screening novel azetidine libraries. We will delve into the causality behind experimental choices, the design of self-validating assay cascades, and the interpretation of data to transform primary "hits" into viable lead candidates.

The Screening Cascade: A Strategic Funnel from Library to Lead

The journey from a novel chemical entity to a drug candidate is not a single experiment but a multi-stage, iterative process known as the screening cascade. The fundamental principle is to employ a series of assays with increasing complexity and biological relevance to filter a large library of compounds down to a small number of high-quality candidates. This tiered approach is essential for managing resources effectively and for building a robust data package that supports each compound's progression. The initial phase prioritizes throughput to identify any semblance of desired activity (hits), while subsequent phases focus on validating those hits, quantifying their potency and selectivity, and elucidating their mechanism of action.

Part 1: Primary Screening - Casting a Wide Net for Hit Identification

The primary screen is the first experimental assessment of the novel azetidine library, designed to rapidly identify compounds that exhibit a desired biological effect.[4][5] These assays must be robust, reproducible, and scalable to accommodate large numbers of compounds, typically in 384- or 1536-well plate formats.[5] The choice of assay is fundamentally dictated by the therapeutic hypothesis.

Phenotypic Screening: Assessing Cellular Responses

Phenotypic screens measure a compound's effect on a whole cell or organism, without prior knowledge of the specific molecular target.[6] This approach is powerful for discovering compounds with novel mechanisms of action.

Core Application: Anticancer Cytotoxicity Screening Given the established potential of azetidines as anticancer agents, a primary screen to assess cytotoxicity against a panel of cancer cell lines is a logical starting point.

Protocol 1: Cell Viability Screening using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in signal suggests cytotoxic or cytostatic effects.

-

Step 1: Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into white, opaque 384-well plates at a pre-determined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Allow cells to adhere and resume exponential growth for 18-24 hours.

-

Causality: Using opaque plates minimizes well-to-well crosstalk of the luminescent signal. Allowing cells to adhere ensures the assay measures the effect on established cells, not on their ability to attach.

-

-

Step 2: Compound Addition: Using an acoustic liquid handler or pin tool, add 50 nL of the azetidine compounds from the library (typically at a single high concentration, e.g., 10 µM).

-

Self-Validation: Include controls on every plate:

-

Vehicle Control: Wells treated with DMSO only (or the compound solvent) to define 100% cell viability (negative control).

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to define 0% cell viability.

-

-

-

Step 3: Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

Causality: A 48-72 hour incubation allows for multiple cell doubling times, enabling the detection of both fast-acting cytotoxic and slower-acting anti-proliferative effects.

-

-

Step 4: Assay Reagent Addition: Equilibrate the plates and the luminescent assay reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 40 µL).

-

Step 5: Signal Development & Readout: Place plates on an orbital shaker for 2 minutes to induce cell lysis and mix. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Step 6: Data Analysis: Normalize the data using the controls. The percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Vehicle - Signal_Positive)) "Hits" are typically defined as compounds exceeding a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle mean).

Target-Based Screening: Interrogating a Specific Molecule

If the azetidine library was designed to interact with a specific molecular target (e.g., a kinase or a G-protein coupled receptor), the primary screen should be a biochemical or target-based cellular assay.[7]

Core Application: Kinase Inhibition Screening Tyrosine kinases are critical regulators of cellular processes, and their deregulation is a hallmark of many cancers, making them prime drug targets.[8]

Protocol 2: Biochemical Kinase Inhibition using a TR-FRET Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[9]

-

Step 1: Reagent Preparation: Prepare solutions of the target kinase, a fluorescently-labeled substrate peptide, and ATP in a kinase buffer.

-

Step 2: Compound Plating: Add 50 nL of the azetidine compounds and controls (vehicle and a known kinase inhibitor) to a low-volume 384-well plate.

-

Step 3: Kinase Reaction: Add the kinase and substrate solution to the wells, briefly mix, and incubate for 5-10 minutes. Initiate the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Causality: The ATP concentration is typically set at or near the Michaelis constant (Km) to ensure sensitivity to ATP-competitive inhibitors.

-

-

Step 4: Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Causality: EDTA chelates Mg²⁺, an essential cofactor for kinase activity, thus stopping the reaction. The antibody-antigen binding event brings the terbium donor and the substrate's acceptor fluorophore into proximity, enabling FRET.

-

-

Step 5: Signal Readout: Incubate for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the acceptor, one for the terbium donor).

-

Step 6: Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls to determine percent inhibition. Identify hits based on a pre-defined activity threshold.

Part 2: Secondary Screening - From Hit Validation to Lead Prioritization

A primary hit is not a lead. It is merely a starting point that requires rigorous validation. Secondary screening aims to confirm the activity of the hits, quantify their potency, assess their selectivity, and rule out artifacts.

Dose-Response and Potency (IC₅₀) Determination